molecular formula C15H20N2O3 B2935504 ethyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate CAS No. 922932-18-1

ethyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate

Cat. No.: B2935504
CAS No.: 922932-18-1
M. Wt: 276.336
InChI Key: GCXWTFQTDVTKHN-UHFFFAOYSA-N
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Description

Ethyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate is a carbamate derivative featuring a phenyl ring substituted with a methyl group at the 4-position and a 2-oxopiperidin-1-yl moiety at the 3-position. The ethyl carbamate group (-OCONH₂) is attached to the nitrogen of the aromatic amine.

Properties

IUPAC Name

ethyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-3-20-15(19)16-12-8-7-11(2)13(10-12)17-9-5-4-6-14(17)18/h7-8,10H,3-6,9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXWTFQTDVTKHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC(=C(C=C1)C)N2CCCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate typically involves the reaction of 4-methyl-3-(2-oxopiperidin-1-yl)aniline with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine.

Scientific Research Applications

Ethyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparisons

Carbamate derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of ethyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate with structurally related compounds:

Compound Name Key Structural Features Pharmacological Activity Stability Regulatory Status
This compound (Target Compound) 4-methylphenyl, 3-(2-oxopiperidin-1-yl), ethyl carbamate Inferred Kv7 potassium channel modulation (analogous to Retigabine derivatives) Likely improved due to absence of dimerization-prone groups Not listed in controlled substance databases (as of 2023)
Ethyl (2,4-bis((4-fluorobenzyl)amino)phenyl)carbamate (Retigabine Derivative) Bis(4-fluorobenzyl)amino groups, ethyl carbamate Kv7.2–7.5 potassium channel opener; anticonvulsant activity Forms phenazine dimers in melanin-rich tissues; photodegradation concerns Investigational (likely requires clinical monitoring)
Fentanyl carbamate (Ethyl (1-phenethylpiperidin-4-yl)(phenyl)carbamate) Phenethylpiperidine core, phenyl carbamate Opioid receptor agonist; analgesic effects Stable under standard conditions but metabolized to active opioids Controlled substance (Schedule II in the U.S.)
Chlorpropham (1-methylethyl (3-chlorophenyl)carbamate) 3-chlorophenyl, isopropyl carbamate Plant growth inhibitor; pesticide (inhibits cell division) Hydrolytically stable; persistent in soil Regulated as a pesticide (EPA)
Ethyl N-[4-chloro-3-(4-(trifluoromethyl)imidazol-1-yl)phenyl]-...carbamate [I-26] Chloro, trifluoromethylimidazole, and halogenated aryl groups Antifungal/antibacterial (patent example; exact activity unspecified) Enhanced metabolic stability due to halogenation Patent-pending (non-commercialized as of 2023)

Key Research Findings

  • Retigabine Analogs: Ethyl carbamates with aromatic amines, such as ethyl (2,4-bis((4-fluorobenzyl)amino)phenyl)carbamate, demonstrate potent Kv7 channel opening activity but suffer from photostability issues, leading to dimerization in vivo . The target compound’s 2-oxopiperidinyl group may reduce such instability while retaining CNS activity.
  • Opioid Carbamates: Fentanyl carbamate highlights the role of carbamate groups in prolonging the half-life of opioids via delayed hydrolysis .
  • Agricultural Carbamates: Chlorpropham’s simplicity (single chloro substituent) underscores the structural flexibility of carbamates for non-therapeutic uses .
  • Patent Derivatives : Complex halogenated carbamates, like the example in , prioritize metabolic stability and target specificity, suggesting design strategies for optimizing the target compound .

Biological Activity

Ethyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activity in various biological contexts.

  • Molecular Formula : C20H23N2O3
  • Molecular Weight : 325.402 g/mol
  • CAS Number : 89228-13-7

The synthesis of this compound involves the reaction of piperidine derivatives with carbamic acid esters. The compound's mechanism of action is believed to involve interaction with specific biological targets, leading to modulation of cellular pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds were comparable to those of established chemotherapeutics like Doxorubicin, indicating promising efficacy in cancer treatment .

Table 1: Cytotoxicity of this compound Derivatives

CompoundCell LineIC50 (µg/mL)Comparison DrugIC50 (µg/mL)
Compound AMCF-72.13Doxorubicin1.62
Compound BHepG21.63Doxorubicin1.62

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. Studies indicate that the compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as antifungal properties.

Table 2: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus5.5
Escherichia coli8.0
Aspergillus niger6.0

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers synthesized several derivatives of this compound and evaluated their effects on tumor growth in xenograft models. The results indicated that certain derivatives significantly reduced tumor size compared to control groups, suggesting that structural modifications can enhance anticancer efficacy .

Case Study 2: Antimicrobial Testing

A series of experiments were conducted to assess the antimicrobial efficacy of the compound against common bacterial strains. The results demonstrated that modifications in the chemical structure led to enhanced activity against resistant strains, highlighting the potential for developing new antimicrobial agents based on this scaffold .

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